methyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride
CAS No.: 1177584-98-3
Cat. No.: VC11908401
Molecular Formula: C17H19Cl2NO4
Molecular Weight: 372.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177584-98-3 |
|---|---|
| Molecular Formula | C17H19Cl2NO4 |
| Molecular Weight | 372.2 g/mol |
| IUPAC Name | methyl 1-[(6-chloro-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C17H18ClNO4.ClH/c1-22-17(21)11-4-6-19(7-5-11)10-12-8-16(20)23-15-3-2-13(18)9-14(12)15;/h2-3,8-9,11H,4-7,10H2,1H3;1H |
| Standard InChI Key | UILUVILDOWOFID-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)Cl.Cl |
| Canonical SMILES | COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a 6-chloro-2H-chromen-2-one (coumarin) core linked via a methylene bridge to a piperidine ring esterified at the 4-position with a methyl carboxylate group. The hydrochloride salt enhances solubility for research applications. Key physicochemical properties include:
The coumarin moiety enables π-π stacking interactions with biological targets, while the piperidine ring contributes to basicity and potential blood-brain barrier permeability .
Synthesis and Structural Optimization
Synthetic Routes
The compound is typically synthesized via multi-step organic reactions:
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Coumarin Core Formation: 6-Chloro-4-methylcoumarin is synthesized from 4-chlororesorcinol and ethyl acetoacetate under acidic conditions .
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Methylene Bridging: The coumarin derivative undergoes alkylation with 4-(bromomethyl)piperidine-4-carboxylate in the presence of a base (e.g., K₂CO₃) to attach the piperidine moiety .
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Esterification and Salt Formation: The intermediate is treated with methyl chloroformate, followed by HCl to yield the hydrochloride salt .
Key Modifications
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Piperidine Substituents: Replacing the methyl carboxylate with bulkier groups (e.g., tert-butyl) reduces metabolic clearance but may compromise solubility .
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Chloro Position: The 6-chloro substituent on the coumarin ring enhances DNA intercalation efficacy compared to unsubstituted analogs .
Pharmacological Properties
Enzyme Inhibition
The compound exhibits dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), critical targets in Alzheimer’s disease:
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AChE Inhibition: IC₅₀ = 0.89 µM (vs. donepezil IC₅₀ = 0.02 µM) .
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MAO-B Selectivity: >100-fold selectivity over MAO-A, attributed to the coumarin scaffold’s planar structure .
Anticancer Activity
In vitro studies demonstrate dose-dependent cytotoxicity against human cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HepG2 (hepatic) | 12.3 ± 1.2 | DNA intercalation, apoptosis induction |
| PC3 (prostate) | 15.8 ± 2.1 | ROS generation, caspase-3 activation |
DNA Binding
The compound binds calf thymus DNA with an intrinsic binding constant (Kb) of 2.99 × 10⁵ M⁻¹, suggesting intercalation as a primary mode of action .
Molecular Interactions and Structural Insights
Crystal Structure Analysis
X-ray crystallography of analogous coumarin-piperidine derivatives reveals:
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Planar Coumarin Ring: Facilitates stacking with DNA base pairs or enzyme active sites .
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Piperidine Conformation: Chair conformation optimizes steric compatibility with hydrophobic pockets in AChE .
Docking Studies
Molecular docking into AChE (PDB: 4EY7) shows:
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Coumarin Interactions: π-π stacking with Trp286 and hydrogen bonding with Ser125 .
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Piperidine Positioning: The protonated nitrogen forms a salt bridge with Glu202, enhancing binding affinity .
Future Directions
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In Vivo Efficacy Studies: Evaluate bioavailability and brain penetration in rodent models of Alzheimer’s.
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Structural Optimization: Introduce fluorinated groups to improve metabolic stability.
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Combination Therapies: Assess synergy with existing anticancer agents (e.g., doxorubicin).
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